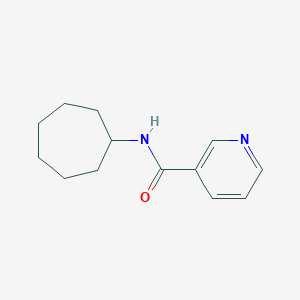

N-cycloheptylpyridine-3-carboxamide

説明

N-Cycloheptylpyridine-3-carboxamide is a synthetic carboxamide derivative featuring a pyridine ring substituted at the 3-position with a carboxamide group linked to a cycloheptyl moiety.

特性

分子式 |

C13H18N2O |

|---|---|

分子量 |

218.29 g/mol |

IUPAC名 |

N-cycloheptylpyridine-3-carboxamide |

InChI |

InChI=1S/C13H18N2O/c16-13(11-6-5-9-14-10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2,(H,15,16) |

InChIキー |

YCNAIZSBSFXJGD-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |

正規SMILES |

C1CCCC(CC1)NC(=O)C2=CN=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with N-cycloheptylpyridine-3-carboxamide but differ in heterocyclic cores, substituents, and stereochemistry:

LY2033298 (Thieno[2,3-b]pyridine Carboxamide)

- Structure: Thienopyridine core with 3-amino, 5-chloro, 6-methoxy, and 4-methyl substituents.

- Additional chloro and methoxy groups may improve metabolic stability or target selectivity compared to simpler pyridine derivatives .

- Molecular Formula : C₁₃H₁₄ClN₃O₂S (MW: ~323.8 g/mol).

N-(3-Chlorophenyl)-1-Cyclohexyl-5-Oxopyrrolidine-3-Carboxamide

- Structure : Pyrrolidine ring with a 5-oxo group and a 3-chlorophenyl substituent.

- Aryl chlorination (3-chlorophenyl) enhances lipophilicity and may influence receptor binding kinetics .

- CAS No.: 331759-19-3.

(3R)-N-Cyclohexylpiperidine-3-Carboxamide (VX5)

- Structure : Piperidine ring with a cyclohexyl carboxamide and (3R)-stereochemistry.

- Key Differences :

- Molecular Formula : C₁₂H₂₂N₂O (MW: 210.32 g/mol).

6-Chloro-N-[5-[2-(Cyclohexylamino)pyridin-4-yl]-4-(3-Methylphenyl)-1,3-Thiazol-2-yl]-N-Methylpyridine-3-Carboxamide

- Structure: Hybrid structure combining pyridine, thiazole, and cyclohexylamino groups.

- Key Differences :

Critical Observations

- Lipophilicity : Cycloheptyl and cyclohexyl groups in these compounds enhance membrane permeability, but larger substituents (e.g., thiazole in ) may reduce solubility.

- Bioactivity: Thienopyridine (LY2033298) and thiazole-containing analogs likely exhibit distinct target profiles due to aromatic heterocycle diversity.

- Stereochemical Impact: VX5’s (3R)-configuration underscores the importance of chirality in drug design, a factor absent in non-chiral analogs like N-cycloheptylpyridine-3-carboxamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。